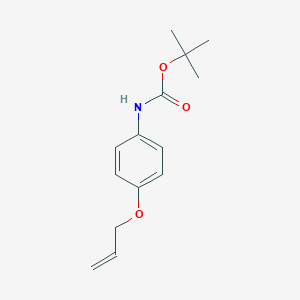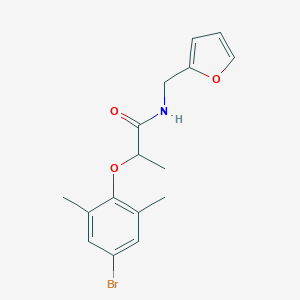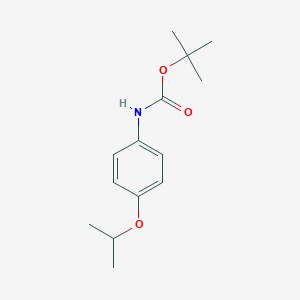
N,N'-bis(4-acetylphenyl)pentanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-bis(4-acetylphenyl)pentanediamide, also known as BAPMA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a member of the bisamide family and has been found to have potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In
Wissenschaftliche Forschungsanwendungen
N,N'-bis(4-acetylphenyl)pentanediamide has been found to have potential applications in various fields of scientific research. In medicinal chemistry, N,N'-bis(4-acetylphenyl)pentanediamide has been investigated for its potential use as an antitumor agent. Studies have shown that N,N'-bis(4-acetylphenyl)pentanediamide can inhibit the growth of cancer cells by inducing apoptosis. N,N'-bis(4-acetylphenyl)pentanediamide has also been studied for its potential use as a drug delivery system due to its ability to form stable complexes with metal ions.
In materials science, N,N'-bis(4-acetylphenyl)pentanediamide has been investigated for its potential use as a building block for the synthesis of metal-organic frameworks (MOFs). MOFs are a class of porous materials that have potential applications in gas storage, separation, and catalysis. N,N'-bis(4-acetylphenyl)pentanediamide has been found to be a suitable building block for the synthesis of MOFs due to its ability to form stable complexes with metal ions.
In catalysis, N,N'-bis(4-acetylphenyl)pentanediamide has been investigated for its potential use as a ligand in transition metal catalyzed reactions. Studies have shown that N,N'-bis(4-acetylphenyl)pentanediamide can form stable complexes with transition metal ions and can be used as a ligand in various catalytic reactions.
Wirkmechanismus
The mechanism of action of N,N'-bis(4-acetylphenyl)pentanediamide is not fully understood. However, studies have shown that N,N'-bis(4-acetylphenyl)pentanediamide can form stable complexes with metal ions and can interact with biological molecules such as DNA and proteins. N,N'-bis(4-acetylphenyl)pentanediamide has been found to induce apoptosis in cancer cells by activating the caspase pathway. N,N'-bis(4-acetylphenyl)pentanediamide has also been found to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase.
Biochemical and Physiological Effects
Studies have shown that N,N'-bis(4-acetylphenyl)pentanediamide has various biochemical and physiological effects. N,N'-bis(4-acetylphenyl)pentanediamide has been found to inhibit the growth of cancer cells by inducing apoptosis. N,N'-bis(4-acetylphenyl)pentanediamide has also been found to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase. In addition, N,N'-bis(4-acetylphenyl)pentanediamide has been found to have antioxidant properties and can scavenge free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
N,N'-bis(4-acetylphenyl)pentanediamide has several advantages for lab experiments. N,N'-bis(4-acetylphenyl)pentanediamide is readily available and can be synthesized using relatively simple procedures. N,N'-bis(4-acetylphenyl)pentanediamide has also been found to be stable under various conditions and can be stored for extended periods without degradation. However, one limitation of N,N'-bis(4-acetylphenyl)pentanediamide is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the scientific research on N,N'-bis(4-acetylphenyl)pentanediamide. In medicinal chemistry, further studies are needed to investigate the potential use of N,N'-bis(4-acetylphenyl)pentanediamide as an antitumor agent and drug delivery system. In materials science, further studies are needed to explore the use of N,N'-bis(4-acetylphenyl)pentanediamide as a building block for the synthesis of MOFs with specific properties. In catalysis, further studies are needed to investigate the potential use of N,N'-bis(4-acetylphenyl)pentanediamide as a ligand in various catalytic reactions. Overall, N,N'-bis(4-acetylphenyl)pentanediamide has significant potential for various applications in scientific research.
Synthesemethoden
The synthesis of N,N'-bis(4-acetylphenyl)pentanediamide is a multi-step process that involves the reaction of 4-acetylbenzoic acid with pentanediamine. The reaction takes place in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is then purified using various techniques such as column chromatography, recrystallization, and HPLC.
Eigenschaften
Molekularformel |
C21H22N2O4 |
|---|---|
Molekulargewicht |
366.4 g/mol |
IUPAC-Name |
N,N//'-bis(4-acetylphenyl)pentanediamide |
InChI |
InChI=1S/C21H22N2O4/c1-14(24)16-6-10-18(11-7-16)22-20(26)4-3-5-21(27)23-19-12-8-17(9-13-19)15(2)25/h6-13H,3-5H2,1-2H3,(H,22,26)(H,23,27) |
InChI-Schlüssel |
YTMVPNABAJKMFJ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CCCC(=O)NC2=CC=C(C=C2)C(=O)C |
Kanonische SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CCCC(=O)NC2=CC=C(C=C2)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-[(4-Bromophenoxy)methyl]-1,3,4-oxadiazol-2-ol](/img/structure/B250513.png)
![N-[2-(1-azepanylcarbonyl)phenyl]-N'-ethylthiourea](/img/structure/B250514.png)
![2-(2-methylphenoxy)-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B250515.png)
![2-[butyryl(methyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B250516.png)
![2-methoxy-N-[(4-phenoxyphenyl)carbamothioyl]benzamide](/img/structure/B250518.png)
![2-(4-chloro-3-methylphenoxy)-N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B250519.png)
![1,4-Bis[(4-tert-butylphenoxy)acetyl]piperazine](/img/structure/B250523.png)
![N-[4-(acetylsulfamoyl)phenyl]-2-(4-bromophenoxy)acetamide](/img/structure/B250527.png)
![N-(2,4-dichlorophenyl)-4-{2-[(4-methylphenyl)sulfonyl]hydrazino}-4-oxobutanamide](/img/structure/B250531.png)
![2-[(ethylcarbamothioyl)amino]-N-(furan-2-ylmethyl)benzamide](/img/structure/B250533.png)
![4-{2-[(3-chloro-1-benzothien-2-yl)carbonyl]hydrazino}-N-(2,5-dimethylphenyl)-4-oxobutanamide](/img/structure/B250534.png)